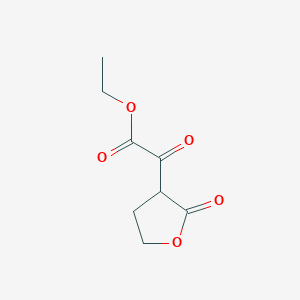

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester

Descripción general

Descripción

The compound "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" is a chemical entity with potential relevance in various synthetic and analytical chemistry applications. Its significance lies in its structure and reactivity, which can be utilized in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related furan-2-acetic esters has been achieved through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation of (Z)-2-en-4-yn-1-ols, which provides a direct route to these esters under specific conditions (Gabriele et al., 1997)(Gabriele et al., 1997). This method demonstrates the synthetic versatility and the potential for generating complex molecules from simpler precursors.

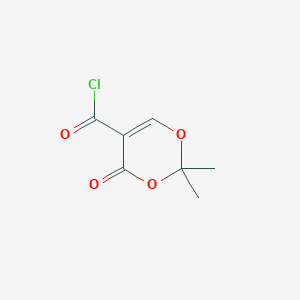

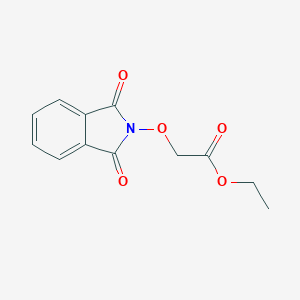

Molecular Structure Analysis

The structure of related compounds, such as ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, reveals significant insights into the reactivity and potential chemical transformations of the "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" (Gioiello et al., 2011)(Gioiello et al., 2011). Understanding the molecular structure is crucial for synthesizing targeted molecules and predicting chemical behavior.

Chemical Reactions and Properties

The chemical reactions involving related furan derivatives highlight the reactivity of the furan ring and the potential for functionalization. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation showcases the reactivity of furan derivatives (Gabriele et al., 2012)(Gabriele et al., 2012).

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Investigations

Design and Synthesis of Thiazolidin-4-ones and Schiff Bases : The study by Čačić et al. (2009) involves the synthesis of thiazolidin-4-ones and Schiff bases starting from compounds structurally related to the query compound. These syntheses are part of research into compounds with potential antibacterial activity, highlighting the role of such esters in generating biologically active molecules Čačić et al., 2009.

Stereochemical Investigations : El-Samahy's work (2005) on the nucleophilic addition of methyl ethyl ketone to esters related to the query compound reveals insights into the stereochemical outcomes of such reactions. This research contributes to the understanding of reaction mechanisms and the synthesis of complex molecules El-Samahy, 2005.

Antibacterial and Antifungal Potential : The synthesis of substituted furans as lipoxygenase inhibitors by Vinayagam et al. (2017) showcases the application of related compounds in developing inhibitors with significant biological activities. Molecular docking studies complement these findings, providing a basis for the design of enzyme inhibitors Vinayagam et al., 2017.

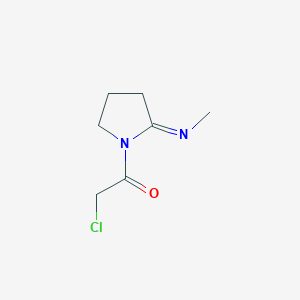

Quantum Chemical Investigation : Bouklah et al. (2012) explored the molecular properties of pyrrolidinones and related compounds using quantum chemical calculations, highlighting the importance of such studies in understanding the electronic properties relevant to their reactivity and potential applications Bouklah et al., 2012.

Enantioselective Microbial Reduction : The study by Patel et al. (2002) on the enantioselective reduction of a related ester by microbial enzymes underlines the potential of biocatalysis in producing chiral intermediates for pharmaceutical applications, demonstrating the versatility of these compounds in synthetic strategies Patel et al., 2002.

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLUTQBSGFTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester | |

CAS RN |

42564-36-3 | |

| Record name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)